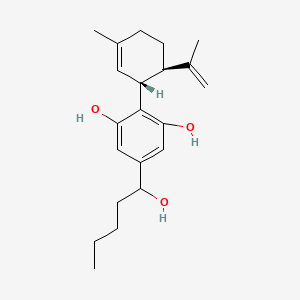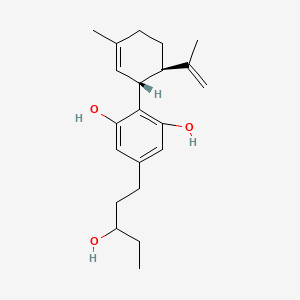![molecular formula C29H46O2 B1159059 (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 36450-01-8](/img/structure/B1159059.png)
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that belongs to the class of cyclopenta[a]phenanthrenes, which are of significant interest in various scientific research fields due to their unique structural features and potential biological activities. The systematic name describes its stereochemistry and structural details comprehensively, indicating a molecule with multiple chiral centers, a hydroxy group, and an extended alkyl chain with a specific configuration.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions starting from simpler precursors such as naphthalene derivatives or steroids like testosterone, employing techniques like aromatisation and multi-stage synthesis to introduce the desired functional groups and achieve the complex cyclopental structure (Ribeiro et al., 1983).
Molecular Structure Analysis
The crystal structure of similar compounds reveals intricate details about their molecular conformation, including the orientation of peripheral groups and the conformation about double bonds. For instance, studies have shown that molecules in this class can associate into supramolecular chains via interactions like C—H⋯O, indicating a level of structural complexity and potential for forming stable molecular assemblies (Ketuly et al., 2010).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, reflecting their reactivity and the potential for functionalization. These reactions include the preparation of derivatives through modifications at specific sites on the molecule, such as the introduction of trifluoromethyl, cyano, and amino groups, which are achieved through optimized synthetic routes (Coombs, 1999).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different environments and their interaction with other molecules. The detailed analysis of their crystal structures often reveals the presence of hydrogen bonds and weak C—H⋯O interactions, contributing to their stability and solubility characteristics (Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo specific reactions, are pivotal for the application and functionalization of cyclopenta[a]phenanthrenes. Their potential carcinogenicity and the synthesis of metabolites of interest for studying carcinogenesis highlight the importance of understanding their chemical behavior and interactions with biological systems (Coombs et al., 1976).
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation and Remediation
Research on polycyclic aromatic hydrocarbons (PAHs) and similar hydrophobic compounds, like phenanthrene, sheds light on the microbial degradation pathways that could be relevant to understanding how complex compounds are broken down in the environment. Sphingomonads, a group of bacteria, have shown significant capability in degrading phenanthrene, highlighting the potential for bioremediation in PAH-contaminated soils and sediments (Waigi et al., 2015). This research underscores the importance of microbial processes in mitigating environmental pollution, which could extend to the breakdown of similarly complex compounds.
Pharmacokinetics and Metabolism
Studies on the metabolic fate of various compounds, including tricyclic antidepressants like amitriptyline, offer insights into the oxidative metabolism that could be analogous to the metabolic processing of structurally complex steroids. The research reveals the metabolic pathways, including hydroxylation and conjugation, that lead to the formation of metabolites with different pharmacological activities (Breyer-Pfaff, 2004). Such studies contribute to a broader understanding of how complex molecules are transformed within biological systems.
Toxicity and Health Impacts
The understanding of the toxicity and potential health impacts of PAHs and their metabolites, including those of phenanthrenes, is critical in assessing the risk of exposure to complex compounds. Research in this area explores the genotoxic, carcinogenic, and endocrine-disrupting potential of these substances, providing a foundation for evaluating the health risks associated with similar complex molecules (Hecht, 2002).
Biotechnological Applications
The exploration of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by microorganisms, illustrates the potential for harnessing complex organic molecules for sustainable material production. PHAs are produced through the polymerization of hydroxyalkanoic acids, demonstrating the versatility of microbial systems in generating a wide range of polymeric materials from simple precursors. This research not only contributes to our understanding of microbial metabolism but also opens up avenues for the development of biodegradable plastics and other materials (Amara, 2010).
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKIQLXJMQUBQZ-NNPYVHNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307323 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





